An In-depth Technical Guide on the Synthesis and Characterization of Benzo[d]isothiazole-3(2H)-thione 1,1-dioxide
An In-depth Technical Guide on the Synthesis and Characterization of Benzo[d]isothiazole-3(2H)-thione 1,1-dioxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzo[d]isothiazole-3(2H)-thione 1,1-dioxide, also known as thiosaccharin, is a sulfur-containing heterocyclic compound of interest in synthetic and medicinal chemistry. As a derivative of saccharin, a widely known artificial sweetener, its structural modifications, particularly the thionation of the carbonyl group, offer opportunities for the development of novel compounds with potential biological activities. This technical guide provides a comprehensive overview of the synthesis and characterization of Benzo[d]isothiazole-3(2H)-thione 1,1-dioxide, presenting detailed experimental protocols, tabulated analytical data, and visual workflows to aid in its preparation and identification.
Synthesis of Benzo[d]isothiazole-3(2H)-thione 1,1-dioxide
The primary synthetic route to Benzo[d]isothiazole-3(2H)-thione 1,1-dioxide involves the thionation of its corresponding carbonyl analog, saccharin (Benzo[d]isothiazol-3(2H)-one 1,1-dioxide). This transformation is most commonly achieved using thionating agents such as Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀).
Experimental Protocol: Thionation of Saccharin using Lawesson's Reagent
This protocol outlines a general procedure for the synthesis of Benzo[d]isothiazole-3(2H)-thione 1,1-dioxide using Lawesson's reagent.
Materials:
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Saccharin
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Lawesson's Reagent [2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide]
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Anhydrous Toluene (or other suitable high-boiling solvent like dioxane)
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Silica Gel for column chromatography (if necessary)
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Solvents for recrystallization (e.g., ethanol, ethyl acetate)
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend saccharin (1.0 equivalent) in anhydrous toluene.
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Addition of Lawesson's Reagent: To the suspension, add Lawesson's reagent (0.5 to 2.0 equivalents). The exact stoichiometry may need to be optimized.
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Reaction: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
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Workup: After completion, cool the reaction mixture to room temperature. The crude product may precipitate out of the solution. Filter the solid and wash with a small amount of cold solvent.
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Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Characterization of Benzo[d]isothiazole-3(2H)-thione 1,1-dioxide
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following sections detail the expected analytical data.
Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₇H₅NO₂S₂ |
| Molecular Weight | 199.25 g/mol |
| Appearance | Crystalline solid |
| Melting Point | 192 °C |
| Boiling Point | 379.0 ± 25.0 °C (Predicted) |
| CAS Number | 27148-03-4 |
Spectroscopic Data
The structural confirmation of Benzo[d]isothiazole-3(2H)-thione 1,1-dioxide is achieved through various spectroscopic techniques.
The IR spectrum of thiosaccharin has been recorded and compared with that of saccharin. Key vibrational bands are summarized below.[1][2]
| Wavenumber (cm⁻¹) | Assignment |
| ~3200-3400 | N-H stretching |
| ~1300-1400 | Asymmetric SO₂ stretching |
| ~1150-1200 | Symmetric SO₂ stretching |
| ~1050-1100 | C=S stretching |
Note: The exact positions of the peaks can vary depending on the sample preparation method (e.g., KBr pellet).
¹H NMR (Predicted):
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Aromatic protons: Multiplets in the range of δ 7.5-8.5 ppm.
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N-H proton: A broad singlet, with its chemical shift dependent on the solvent and concentration.
¹³C NMR (Predicted):
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Aromatic carbons: Signals in the range of δ 120-140 ppm.
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Carbonyl carbon (C=S): A signal significantly downfield, typically in the range of δ 190-210 ppm.
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.
| m/z | Interpretation |
| 199 | Molecular ion [M]⁺ |
| Various | Fragmentation peaks corresponding to the loss of functional groups (e.g., SO₂, S, CN). |
X-ray Crystallography
The crystal structure of Benzo[d]isothiazole-3(2H)-thione 1,1-dioxide has been determined by X-ray diffraction.[1][2]
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | Fdd2 |
| Unit Cell Dimensions | a = 26.591(3) Å, b = 25.058(3) Å, c = 4.934(5) Å |
| Z | 16 |
The crystal structure reveals that the molecules are linked by intermolecular N-H···O hydrogen bonds.[2]
Conclusion
This technical guide provides a foundational understanding of the synthesis and characterization of Benzo[d]isothiazole-3(2H)-thione 1,1-dioxide. The thionation of saccharin using Lawesson's reagent or a similar thionating agent is the most direct synthetic approach. The provided characterization data, including physical properties, IR spectroscopy, and X-ray crystallography, serve as a valuable reference for researchers working with this compound. Further investigation is warranted to fully elucidate the NMR and mass spectral properties of the parent compound and to explore its potential applications in various scientific fields.
